molecular formula C8H5Cl2NO2 B4702440 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one

5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one

Cat. No.: B4702440
M. Wt: 218.03 g/mol
InChI Key: YKXMZAWXKYITGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one is a high-purity chemical reagent designed for pharmaceutical and life science research applications. As a member of the benzoxazole family, this compound serves as a valuable scaffold in medicinal chemistry, particularly in the development of novel antimicrobial agents. Research into structurally similar benzoxazole derivatives has demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , as well as antifungal properties against organisms like Candida albicans . The core benzoxazole structure is known to be a key pharmacophore, and the specific chloro and methyl substitutions on this molecule are strategically placed to potentially enhance its biological activity and interaction with enzymatic targets. Studies suggest that such benzoxazole derivatives may exert their antibacterial effects through the inhibition of critical bacterial enzymes like DNA gyrase, an essential and validated target for antibacterial drug discovery . This makes them promising candidates for tackling the growing challenge of antimicrobial resistance. This product is intended for research purposes as a building block in organic synthesis or as a standard for analytical studies. It is supplied with comprehensive quality control data. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5,7-dichloro-6-methyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c1-3-4(9)2-5-7(6(3)10)13-8(12)11-5/h2H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXMZAWXKYITGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1Cl)OC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,6-dichlorophenol with acetic anhydride, followed by cyclization to form the benzoxazole ring. The reaction conditions often require a solvent such as acetonitrile and a catalyst like triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Cyclization Reactions: Further cyclization can occur under specific conditions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Industrial Production

In industrial settings, the production process is optimized for higher yields through continuous flow reactors that control temperature, pressure, and reaction time.

Chemistry

5,7-Dichloro-6-methyl-1,3-benzoxazol-2(3H)-one serves as a vital building block in organic synthesis. It is employed in the development of more complex molecules and in studying various chemical reaction mechanisms.

Biology

Research has indicated potential bioactive properties of this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Properties : Investigations into its cytotoxic effects reveal promising results in inhibiting cancer cell proliferation.

Medicine

The compound is explored for its potential use in drug development:

  • Pharmaceutical Research : It is being investigated for developing new therapeutic agents targeting specific diseases due to its unique chemical properties.

Industry

In industrial applications, it is utilized in producing specialty chemicals that require specific reactivity or stability characteristics.

Case Study: Antimicrobial Activity

A study conducted by Vagdevi et al. synthesized novel derivatives of 5,7-dichloro-1,3-benzoxazole and evaluated their antimicrobial properties. The findings indicated that certain derivatives demonstrated potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study: Anticancer Research

In another study focusing on the anticancer effects of benzoxazole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific metabolic pathways crucial for cancer cell survival .

Mechanism of Action

The mechanism of action of 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one with structurally related benzoxazolone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Benzoxazolone Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Bioactivities Reference
This compound 5-Cl, 6-CH₃, 7-Cl ~220.06 (estimated) High lipophilicity; potential halogen-driven reactivity Inferred
6-Amino-3-methyl-1,3-benzoxazol-2(3H)-one 6-NH₂, 3-CH₃ 164.16 Hydrogen-bonding capability; antimicrobial activity
5-Fluoro-3-methyl-6-(dioxaborolanyl)benzo[d]oxazol-2(3H)-one 5-F, 6-B(OR)₂, 3-CH₃ 290.12 Boron-containing; used in Suzuki coupling reactions
6-(Thiazol-4-yl)-1,3-benzoxazol-2(3H)-one 6-thiazolyl ~235.28 (estimated) Antimicrobial (MIC: 31.25 µg/mL vs. Micrococcus luteus)
3-(2-Chlorobenzyl)-1,3-benzoxazol-2(3H)-one 3-(2-Cl-benzyl) ~247.69 (estimated) Enhanced reactivity due to chlorobenzyl group
5,7-Dimethyl-1,3-benzoxazol-2(3H)-one 5-CH₃, 7-CH₃ 163.18 Lower polarity; limited bioactivity data
6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one 6-Br, 5-OCH₃, 3-CH₃ ~270.10 (estimated) Halogen-methoxy synergy; anticancer potential

Key Comparative Insights:

Substituent Effects on Lipophilicity and Reactivity: The 5,7-dichloro-6-methyl substitution confers higher lipophilicity compared to methyl or methoxy-substituted analogs (e.g., 5,7-dimethyl ), enhancing membrane permeability in biological systems. In contrast, 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one exhibits polar NH₂ groups, enabling hydrogen bonding but reducing lipid solubility.

Biological Activity Trends: Antimicrobial Activity: Thiazole-substituted derivatives (e.g., ) show potent activity against Gram-positive bacteria, likely due to thiazole’s heterocyclic aromaticity. The dichloro-methyl analog may exhibit broader-spectrum activity owing to halogen-mediated disruption of bacterial membranes . Anticancer Potential: Bromo- and chlorobenzyl derivatives (e.g., ) demonstrate cytotoxicity via DNA intercalation or kinase inhibition. The dichloro-methyl compound’s dual chlorine substituents may enhance DNA-binding affinity compared to mono-halogenated analogs .

Synthetic Utility :

  • Boron-containing analogs (e.g., ) are valuable in cross-coupling reactions for drug discovery. The dichloro-methyl compound’s stability and halogen reactivity make it a candidate for further functionalization via nucleophilic substitution or metal-catalyzed reactions .

Biological Activity

5,7-Dichloro-6-methyl-1,3-benzoxazol-2(3H)-one is a member of the benzoxazole family, characterized by its unique chemical structure that includes two chlorine atoms at positions 5 and 7, and a methyl group at position 6. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

  • IUPAC Name : 5,7-dichloro-6-methyl-3H-1,3-benzoxazol-2-one
  • Molecular Formula : C8H5Cl2NO2
  • Molecular Weight : 218.04 g/mol
  • InChI Key : InChI=1S/C8H5Cl2NO2/c1-3-4(9)2-5-7(6(3)10)13-8(12)11-5/h2H,1H3,(H,11,12)

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In particular, studies have shown that compounds similar to this compound demonstrate selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and some antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound ABacillus subtilis32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CCandida albicans16 µg/mL

Anticancer Properties

The anticancer potential of benzoxazole derivatives has also been explored extensively. For instance, derivatives have shown cytotoxic effects against various cancer cell lines including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The structure–activity relationship (SAR) studies suggest that modifications in the benzoxazole core can enhance cytotoxicity while reducing toxicity to normal cells .

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several benzoxazole derivatives on cancer cell lines, it was found that:

  • Compound D exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM.
  • Compound E showed lower toxicity to normal fibroblast cells compared to cancer cells, indicating selectivity.

The biological activity of this compound may be attributed to its interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. For example, it may inhibit key enzymes involved in cancer cell proliferation or bacterial virulence factors through competitive inhibition .

Synthesis and Evaluation

Numerous studies have focused on synthesizing new derivatives of benzoxazoles to enhance their biological activities. For instance, a recent study synthesized various derivatives by modifying the benzoxazole core and evaluated their antimicrobial and anticancer properties .

Table 2: Summary of Biological Evaluations

CompoundActivity TypeResult
Compound FAntibacterialActive against B. subtilis
Compound GAntifungalActive against C. albicans
Compound HCytotoxicIC50 = 12 µM for MCF-7

Future Directions

The ongoing research into the biological activity of this compound suggests promising avenues for drug development. The ability to selectively target cancer cells while sparing normal cells positions this compound as a potential candidate for therapeutic applications in oncology.

Q & A

Q. What synthetic methodologies are recommended for 5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step routes, including cyclization of substituted benzene precursors with chlorinating agents and methylating reagents. Key steps include:

  • Chlorination: Use of POCl₃ or SOCl₂ to introduce chlorine atoms at positions 5 and 7 .
  • Methylation: Selective alkylation at position 6 using methyl iodide under basic conditions (e.g., K₂CO₃) .
  • Cyclization: Intramolecular cyclization using reagents like polyphosphoric acid (PPA) to form the benzoxazolone ring .

Q. Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Key Challenges
ChlorinationPOCl₃, DMF, 80°C, 6h65–70Over-chlorination side products
MethylationCH₃I, K₂CO₃, DMF, 60°C, 4h50–60Regioselectivity at position 6
CyclizationPPA, 120°C, 3h75–80Purification of cyclic product

Optimization Tips:

  • Use HPLC monitoring to track intermediates and minimize side reactions.
  • Employ microwave-assisted synthesis to reduce reaction times and improve yields .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methyl protons (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm). Chlorine substituents deshield adjacent protons, causing downfield shifts .
    • ¹³C NMR: Confirm carbonyl (C=O) at δ 160–170 ppm and quaternary carbons adjacent to chlorine atoms .
  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., Cl–C–Cl bond angles ~110–115°) for structural validation .
  • IR Spectroscopy: Detect C=O stretch at ~1750 cm⁻¹ and C–Cl stretches at 600–800 cm⁻¹ .

Key Interpretation Challenges:

  • Overlapping signals in aromatic regions may require 2D NMR (COSY, HSQC) for unambiguous assignment .
  • DFT calculations can predict NMR shifts and validate experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural confirmation?

Methodological Answer:

  • Case Example: Discrepancies in aromatic proton shifts may arise from solvent effects or crystal packing.
    • Solution 1: Compare NMR data in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
    • Solution 2: Perform X-ray crystallography to correlate experimental bond lengths/angles with theoretical models .
  • Advanced Tools:
    • Dynamic NMR (DNMR): Detect conformational changes causing signal splitting.
    • Solid-State NMR: Resolve discrepancies between solution and solid-state structures .

Q. What strategies are effective for elucidating the mechanism of enzyme inhibition by this compound?

Methodological Answer:

  • Kinetic Assays:
    • Measure inhibition constants (Kᵢ) using Lineweaver-Burk plots to determine competitive/non-competitive binding .
    • Monitor time-dependent inhibition via pre-incubation experiments .
  • Computational Approaches:
    • Molecular Docking (AutoDock/Vina): Predict binding modes with target enzymes (e.g., cytochrome P450) .
    • MD Simulations: Assess stability of enzyme-ligand complexes over 100-ns trajectories .
  • Structure-Activity Relationship (SAR):
    • Synthesize analogs (e.g., varying Cl/methyl positions) to identify critical substituents for activity .

Q. Table 2: SAR of Benzoxazolone Derivatives

DerivativeSubstituentsIC₅₀ (µM)Target Enzyme
Parent Compound5,7-Cl; 6-CH₃2.1CYP3A4
Analog A5-Cl; 6-CH₃; 7-H12.4CYP3A4
Analog B5,7-Cl; 6-H8.7CYP3A4

Q. How can researchers address inconsistencies in biological activity data across studies?

Methodological Answer:

  • Experimental Design:
    • Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability .
    • Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay reliability .
  • Data Analysis:
    • Use meta-analysis tools to reconcile conflicting results from published studies.
    • Apply Hill slope analysis to distinguish allosteric vs. competitive inhibition mechanisms .

Q. What advanced techniques are recommended for studying the environmental fate of this compound?

Methodological Answer:

  • Adsorption Studies:
    • Use HPLC-MS to quantify adsorption on indoor surfaces (e.g., silica, polymers) under controlled humidity .
  • Degradation Pathways:
    • Perform photolysis experiments (UV-Vis light, 254 nm) to identify degradation products .
    • Analyze intermediates via LC-QTOF-MS for structural elucidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5,7-dichloro-6-methyl-1,3-benzoxazol-2(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.